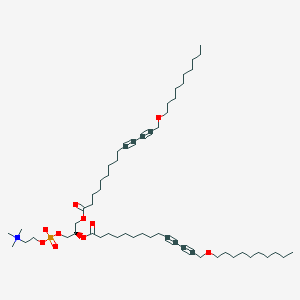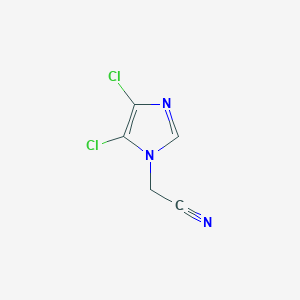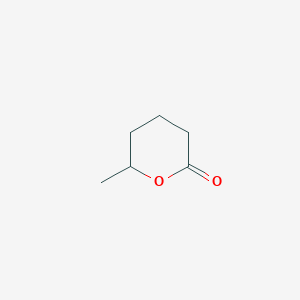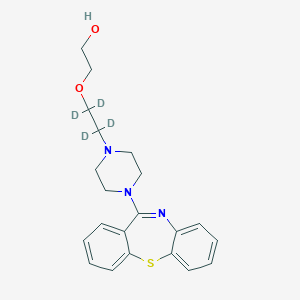
Quetiapine-D4 hemifumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quetiapine-D4 hemifumarate is a deuterium-labeled derivative of quetiapine hemifumarate. Quetiapine hemifumarate is a psychotropic agent primarily used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies .
Métodos De Preparación
The synthesis of Quetiapine-D4 hemifumarate involves several steps:
Synthesis of 11-chlorodibenzo[b,f][1,4]thiazepine: This intermediate is prepared by reacting dibenzo[b,f][1,4]thiazepine with thionyl chloride.
Formation of 11-piperazinyldibenzo[b,f][1,4]thiazepine: The intermediate is then reacted with piperazine to form 11-piperazinyldibenzo[b,f][1,4]thiazepine.
Ethoxylation: The compound undergoes ethoxylation to introduce the ethoxy group.
Deuterium Labeling: Deuterium atoms are introduced at specific positions to form Quetiapine-D4.
Formation of Hemifumarate Salt: Finally, the deuterium-labeled quetiapine is reacted with fumaric acid to form the hemifumarate salt.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity, often using advanced techniques such as high-performance liquid chromatography for purification .
Análisis De Reacciones Químicas
Quetiapine-D4 hemifumarate undergoes various chemical reactions:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of quetiapine .
Aplicaciones Científicas De Investigación
Quetiapine-D4 hemifumarate is widely used in scientific research due to its stability and precise labeling:
Chemistry: It is used in studies involving the synthesis and characterization of psychotropic agents.
Biology: The compound is used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of quetiapine.
Medicine: It is employed in clinical research to study the efficacy and safety of quetiapine in treating psychiatric disorders.
Industry: This compound is used in the development of new antipsychotic medications and in quality control processes
Mecanismo De Acción
Quetiapine-D4 hemifumarate exerts its effects by antagonizing dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. This dual antagonism helps in reducing the symptoms of schizophrenia and bipolar disorder. The compound also has a high affinity for histamine H1 receptors, contributing to its sedative effects. The deuterium labeling does not alter the mechanism of action but enhances the stability and allows for more accurate tracking in pharmacokinetic studies .
Comparación Con Compuestos Similares
Quetiapine-D4 hemifumarate is similar to other deuterium-labeled psychotropic agents such as:
Olanzapine-D4: Another deuterium-labeled antipsychotic used for similar research purposes.
Clozapine-D4: A deuterium-labeled version of clozapine, used in studies of treatment-resistant schizophrenia.
Risperidone-D4: A deuterium-labeled version of risperidone, used in pharmacokinetic studies.
What sets this compound apart is its specific application in studying the pharmacokinetics and pharmacodynamics of quetiapine, providing valuable insights into its metabolism and action .
Propiedades
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/i13D2,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKOMYMAXPYINW-LXEIGJDRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCCO)N1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide](/img/structure/B130312.png)
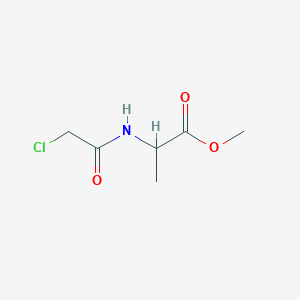

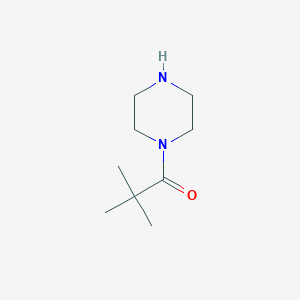
![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)


